2,4-Dichloro-5-nitroaniline

Vue d'ensemble

Description

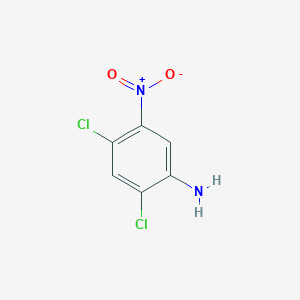

2,4-Dichloro-5-nitroaniline is an organic compound with the molecular formula C6H3Cl2N2O2. It is a derivative of aniline, where two chlorine atoms and one nitro group are substituted on the benzene ring. This compound is known for its applications in various chemical processes and industries, particularly in the synthesis of dyes and pigments.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dichloro-5-nitroaniline can be synthesized through the nitration of 2,4-dichloroaniline. The nitration process involves the reaction of 2,4-dichloroaniline with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is typically carried out at a controlled temperature to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of nitroanilines in hydrochloric acid. This method allows for the simultaneous addition of nitroanilines and a chlorinating agent to the reaction medium, resulting in high yields of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dichloro-5-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Substitution: The chlorine atoms can be substituted by other nucleophiles in the presence of appropriate catalysts.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions:

Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base or a catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, though these reactions are less frequently employed.

Major Products:

Reduction: 2,4-Dichloro-5-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Products depend on the specific oxidizing agent and conditions used.

Applications De Recherche Scientifique

2,4-Dichloro-5-nitroaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

Industry: It is employed in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 2,4-dichloro-5-nitroaniline involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the chlorine atoms can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways, making the compound useful in studies of enzyme inhibition and protein-ligand interactions .

Comparaison Avec Des Composés Similaires

- 2,3-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 2,4-Dichloro-5-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influence its chemical reactivity and applications. Compared to other dichloroanilines, it has distinct properties that make it particularly useful in the synthesis of dyes and pigments .

Activité Biologique

2,4-Dichloro-5-nitroaniline (DCNA) is a chemical compound that has garnered attention for its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article explores the biological effects of DCNA, supported by data tables, case studies, and detailed research findings.

- Molecular Formula: C6H4Cl2N2O2

- CAS Number: 609826

- Molecular Weight: 195.01 g/mol

Biological Activity Overview

DCNA exhibits various biological activities, primarily related to its toxicity profile. It has been studied for its effects on different biological systems, including mammalian cells and environmental organisms.

Toxicological Studies

- Acute Toxicity:

-

Repeated Dose Toxicity:

- In a study involving repeated doses, rats were administered DCNA at doses of 8 mg/kg/day and higher. Observations included increased liver and kidney weights, indicating potential organ toxicity .

- The NOEL (No Observed Effect Level) for repeated dose toxicity was determined to be less than 8 mg/kg/day .

- Reproductive and Developmental Toxicity:

- Genotoxicity:

Case Studies and Research Findings

Case Study 1: Hematological Effects in Rats

- A study administered varying doses of DCNA to male rats over four months. Results indicated decreases in red blood cell counts at doses of 8 mg/kg or more, alongside increases in reticulocytes and slight anemia at higher doses .

Case Study 2: Long-term Exposure in Monkeys

- Rhesus monkeys subjected to daily oral administration of DCNA at 160 mg/kg exhibited significant liver and kidney changes after three months, highlighting species-specific metabolic differences compared to rats .

Case Study 3: Clinical Observations

- A clinical double-blind study involving adult males administered DCNA at a dose of 10 mg/day over ninety days showed normal hematological and liver function tests, suggesting low risk at this dosage level .

Data Tables

| Study Type | Dosage (mg/kg) | Key Findings |

|---|---|---|

| Acute Oral Toxicity | 990 | LD50 in rats |

| Acute Dermal Toxicity | 921 | LD50 in rabbits |

| Repeated Dose Toxicity | <8 | NOEL established; liver and kidney weight increase |

| Reproductive Toxicity | 40 | NOEL for reproductive toxicity |

| Genotoxicity (In Vitro) | N/A | Positive gene mutation; negative chromosomal aberration |

Propriétés

IUPAC Name |

2,4-dichloro-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBHVQKBRBVBRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346123 | |

| Record name | 2,4-Dichloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34033-44-8 | |

| Record name | 2,4-Dichloro-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.